Boc-glycine is a popular building block in SPPS, a widely used technique to synthesize peptides in a stepwise manner. The Boc group protects the amino group, allowing the selective coupling of Boc-glycine to a growing peptide chain on a solid support. Once the desired peptide sequence is built, the Boc group is selectively removed under specific conditions, revealing the free amino group at the N-terminus of the final peptide ().
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess enhanced stability or other desirable properties. Boc-glycine can be used as a building block in the synthesis of peptidomimetics, allowing for the incorporation of specific functionalities at the glycine position ().
Boc-glycine can be employed in the synthesis of peptide conjugates, where a peptide is linked to another molecule, such as a drug or imaging agent. The Boc group helps to ensure the selective conjugation at the desired site on the peptide ().
Boc-glycine can be used to create modified peptides for studying protein-protein interactions. By incorporating Boc-glycine at specific positions within a peptide, researchers can probe the role of different amino acid residues in these interactions ().
Boc-glycine, also known as N-tert-butoxycarbonylglycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound has the molecular formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol. Boc-glycine appears as a white to off-white powder and is widely utilized in organic synthesis, particularly in peptide chemistry, due to its ability to protect the amino group during various
Boc-glycine is generally considered a low-hazard compound. However, it's recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a fume hood [].
Boc-glycine is a fundamental building block for peptide synthesis. Research on its applications continues in various fields, including:
The synthesis of Boc-glycine typically involves the protection of glycine with the Boc group. A common method includes:
This method is noted for its high yield (over 90%) and low environmental impact, making it suitable for industrial production .
Boc-glycine is primarily used in:
Studies on Boc-glycine often focus on its interactions with electrophiles and other reagents in synthetic pathways. For example, when treated with bases like LDA, it forms reactive intermediates that can be used to synthesize a variety of amino acid derivatives. These derivatives are crucial for exploring structure-activity relationships in drug design .
Boc-glycine is part of a broader class of protected amino acids. Here are some similar compounds and their distinctions:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-glycine | Fluorenylmethyloxycarbonyl | More stable under basic conditions; used for solid-phase peptide synthesis. |
Z-glycine | Benzyloxycarbonyl | Provides different reactivity patterns; often used in peptide synthesis as well. |
Ac-glycine | Acetylated glycine | Typically used for simpler protection strategies; less sterically hindered than Boc. |
Cbz-glycine | Carbobenzyloxy | Provides good stability but is more complex to remove compared to Boc groups. |
Boc-glycine is unique due to its balance between stability and ease of removal, making it highly favored in peptide synthesis compared to other protecting groups like Fmoc or Cbz .
The advent of solid-phase peptide synthesis (SPPS) in the 1960s by Robert Bruce Merrifield marked a paradigm shift in peptide chemistry. Merrifield’s innovation involved anchoring the C-terminal amino acid to an insoluble polystyrene resin, enabling iterative coupling and deprotection steps. Central to this methodology was the introduction of the Boc group as a temporary α-amino protecting agent. The Boc group’s acid-labile nature allowed selective deprotection using trifluoroacetic acid (TFA), while side-chain functionalities remained shielded by benzyl (Bzl)-based groups.
Key milestones in Boc chemistry include:
The Boc approach dominated peptide synthesis until the 1980s, when Fmoc chemistry gained prominence due to milder deprotection conditions. However, Boc remains critical for synthesizing hydrophobic peptides and sequences prone to base-sensitive modifications.
Boc-glycine serves as a versatile intermediate in peptide and non-peptide synthetic pathways. Its structural simplicity—a glycine molecule with a Boc-protected α-amino group—facilitates integration into diverse architectures.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₃NO₄ | |
Molecular Weight | 175.18 g/mol | |
Melting Point | 86–89°C | |
Solubility | Soluble in water, DMSO, THF | |
pKa | 4.0 (predicted) |
Boc-glycine’s stability under basic conditions and compatibility with carbodiimide-mediated couplings make it ideal for stepwise peptide elongation. For example, it has been employed in synthesizing neuroprotective tripeptides like H-Gly-Pro-Glu-OH, where its Boc group ensures regioselective amide bond formation. Additionally, Boc-glycine derivatives act as promoters in allylation reactions, leveraging its carbamate structure to stabilize transition states.
The Boc group’s utility stems from its orthogonal compatibility with other protecting groups and its clean deprotection profile.
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
Boc removal involves acid-mediated cleavage of the carbamate bond:
Boc’s acid-lability enables its use alongside base-labile groups (e.g., Fmoc) or photolabile protections, facilitating multi-step syntheses. For instance, Boc-glycine can be selectively deprotected in the presence of benzyl esters, allowing sequential peptide chain assembly.
Table 1: Key Advances in Boc Chemistry
Boc-glycine possesses the molecular formula C₇H₁₃NO₄ and has a molecular weight of 175.18 grams per mole [1] [2] [3]. The compound represents a protected form of glycine where the amino group is modified with a tert-butoxycarbonyl protecting group. This modification significantly alters the physical and chemical properties compared to the parent amino acid glycine.
The structural composition includes a carboxylic acid functional group, a protected amino group in the form of a carbamate, and a tert-butyl substituent that contributes substantially to the molecular mass [8]. The molecular formula indicates the presence of seven carbon atoms arranged in a specific configuration that includes both aliphatic and carbonyl carbon centers.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₃NO₄ | [1] [2] [3] |
Molecular Weight | 175.18 g/mol | [1] [2] [3] |
Monoisotopic Mass | 175.084458 | [8] |
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid [1]. Alternative accepted names include 2-{[(tert-butoxy)carbonyl]amino}acetic acid [2] and N-{[(2-Methyl-2-propanyl)oxy]carbonyl}glycine [8].
The compound is commonly referred to by numerous synonyms in scientific literature and commercial sources. These include N-(tert-Butoxycarbonyl)glycine, tert-butoxycarbonylglycine, and N-tert-butoxycarbonyl glycine [1] [3] [8]. Chemical databases also recognize alternative designations such as glycine, N-[(1,1-dimethylethoxy)carbonyl]- and 2-tert-butoxycarbonylaminoacetic acid [3] [8].
The Chemical Abstracts Service registry number for Boc-glycine is 4530-20-5, which serves as a unique identifier in chemical databases [1] [2] [3]. The MDL number MFCD00002690 provides additional database identification [1] [3].
Boc-glycine exhibits rotational isomerism due to restricted rotation around the carbamate bond between the nitrogen atom and the carbonyl carbon of the protecting group [11]. Nuclear magnetic resonance spectroscopy reveals the presence of two distinct rotamers that exist in equilibrium at room temperature [11].
The major rotamer demonstrates specific chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra, while the minor rotamer exhibits slightly different chemical environments for equivalent nuclei [11]. The tert-butyl group shows chemical shifts at 1.46 parts per million in proton nuclear magnetic resonance, with the methylene protons adjacent to the carboxylic acid appearing as either a doublet or broad doublet depending on the rotamer [11].
Unlike glycine itself, which lacks a chiral center, Boc-glycine maintains the achiral nature of the parent amino acid since the protecting group attachment does not create new stereocenters [21]. The molecule does not exhibit optical isomerism, as the central carbon atom remains bonded to two hydrogen atoms through the methylene group [21].
Boc-glycine exhibits a melting point range of 86-89°C according to multiple analytical determinations [2] [3] [10]. More precise measurements indicate a melting point of 87.0 to 90.0°C [10], with some sources reporting 88-90°C [11]. The compound appears as white to off-white crystalline powder or crystals at room temperature [2] [3] [23].
The estimated boiling point for Boc-glycine is approximately 306.47°C, though this represents a calculated value rather than an experimentally determined measurement [3] [15]. The compound demonstrates thermal stability under normal storage conditions when maintained in cool, dark environments [3].
Thermal analysis reveals that Boc-glycine maintains structural integrity up to its melting point, beyond which thermal decomposition may occur [15]. The tert-butoxycarbonyl protecting group contributes to the compound's thermal properties by providing steric bulk that influences intermolecular interactions [25].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 86-89°C | [2] [3] [10] |
Boiling Point (estimated) | 306.47°C | [3] [15] |
Thermal Stability | Stable under normal conditions | [3] |
Boc-glycine demonstrates varying solubility characteristics across different solvent systems [3] [14]. The compound exhibits solubility in water, with a 5% aqueous solution producing a clear appearance [23]. Complete water solubility is confirmed by multiple sources, indicating the compound's hydrophilic character despite the hydrophobic tert-butyl substituent [3].
In organic solvents, Boc-glycine shows slight solubility in chloroform, dimethyl sulfoxide, and methanol [3] [14]. The limited solubility in these organic media reflects the compound's amphoteric nature and the presence of both hydrophilic carboxylic acid and hydrophobic tert-butyl groups [3].
The solubility profile suggests that Boc-glycine can be effectively utilized in aqueous reaction conditions while maintaining compatibility with organic synthetic methodologies [7]. The compound's solubility in dichloromethane and dimethylformamide makes it suitable for various organic synthesis applications [7].
Solvent | Solubility | Reference |
---|---|---|
Water | Soluble (5% clear solution) | [3] [23] |
Chloroform | Slightly soluble | [3] [14] |
Dimethyl sulfoxide | Slightly soluble | [3] [14] |
Methanol | Slightly soluble | [3] [14] |
Infrared spectroscopy of Boc-glycine reveals characteristic absorption bands that correspond to specific functional groups within the molecule [11]. The broad absorption region from 3500-2400 cm⁻¹ indicates the presence of carboxylic acid hydroxyl stretching [11]. A distinct peak at 3410 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group [11].
The carbonyl region displays multiple absorption bands reflecting the presence of both carboxylic acid and urethane carbonyl groups [11]. Peaks at 1749 cm⁻¹ represent combined absorption from both the carboxylic acid and urethane carbonyl stretching vibrations [11]. The N-H bending vibration appears at 1535 cm⁻¹ [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about Boc-glycine [11] [20]. Proton nuclear magnetic resonance spectra reveal the characteristic tert-butyl singlet at 1.46 parts per million, methylene protons appearing between 3.91-3.97 parts per million, and exchangeable protons for both the carbamate N-H and carboxylic acid groups [11] [20].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular structure through distinct chemical shifts [11] [20]. The tert-butyl methyl carbons appear at 28.28 parts per million, the quaternary carbon at approximately 80.44 parts per million, and the carbonyl carbons showing separate resonances for the urethane and carboxylic acid functionalities [11] [20].
Boc-glycine exhibits significant molecular polarity due to the presence of both carboxylic acid and carbamate functional groups [3]. The compound possesses multiple sites of charge localization, including the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the carbamate linkage [17].
The estimated refractive index of 1.4353 indicates the compound's polarizability and electronic properties [3] [6]. The calculated density of 1.2843 grams per cubic centimeter reflects the molecular packing and intermolecular interactions influenced by the polar functional groups [3] [18].
Computational studies suggest that the charge distribution in Boc-glycine is influenced by the electron-withdrawing nature of the carboxyl group and the electron-donating character of the nitrogen atom [17]. The tert-butyl group provides steric bulk while contributing minimal electronic effects to the overall charge distribution [17].
Electronic Property | Value | Reference |
---|---|---|
Refractive Index (estimated) | 1.4353 | [3] [6] |
Density (estimated) | 1.2843 g/cm³ | [3] [18] |
Log P (octanol/water) | 0.596-0.849 | [6] [15] |
The molecular structure of Boc-glycine provides multiple sites for hydrogen bonding interactions [13]. The carboxylic acid group serves as both a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor via the carbonyl oxygen [13]. The carbamate nitrogen acts as a hydrogen bond donor, while the urethane carbonyl oxygen functions as a hydrogen bond acceptor [13].
Intermolecular hydrogen bonding significantly influences the compound's physical properties, including its melting point and solubility characteristics [13]. The ability to form multiple hydrogen bonds contributes to the compound's water solubility despite the presence of the hydrophobic tert-butyl group [13].
Spectroscopic evidence supports extensive hydrogen bonding in both solid state and solution phases [11] [19]. Infrared spectroscopy reveals broad absorption bands characteristic of hydrogen-bonded hydroxyl and N-H groups, indicating the formation of intermolecular hydrogen bond networks [11] [19].
Boc-glycine exhibits acid-base properties primarily associated with its carboxylic acid functional group [3] [14]. The predicted pKa value for the carboxylic acid group is 4.00 ± 0.10, which falls within the typical range for aliphatic carboxylic acids [3] [14].
The carbamate nitrogen in Boc-glycine does not exhibit significant basicity due to the electron-withdrawing effect of the adjacent carbonyl group [25] [30]. This reduced basicity distinguishes Boc-protected amino acids from their unprotected counterparts, where the free amino group typically displays a pKa around 9 [25] [30].
The acid-base behavior of Boc-glycine influences its chemical reactivity and biological interactions [25]. The compound can participate in acid-base equilibria through protonation and deprotonation of the carboxylic acid group, while the protected amino group remains largely unreactive under physiological conditions [25].
Acid-Base Property | Value | Reference |
---|---|---|
pKa (carboxylic acid) | 4.00 ± 0.10 | [3] [14] |
pKa (carbamate N-H) | No significant basicity | [25] [30] |
Isoelectric Point | Not applicable (protected amine) | [25] |
Corrosive;Irritant